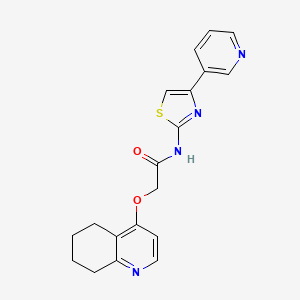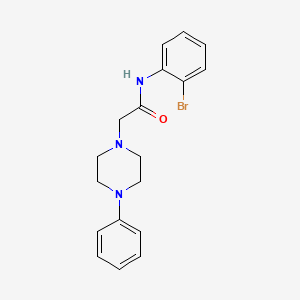
N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide" is a chemical compound with potential pharmacological activities. It belongs to a class of compounds that have been synthesized and studied for various biological effects, including antioxidant, analgesic, and anti-inflammatory activities (Nayak et al., 2014).
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of phenylpiperazine with chloroacetamides in the presence of a base such as sodium hydroxide. This method has been utilized to synthesize compounds with similar structures, showcasing the versatility and adaptability of this synthetic route for creating a variety of pharmacologically active compounds (Nayak et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds has been conducted using various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the positioning of functional groups within the compound, which is crucial for understanding its chemical behavior and interaction with biological targets (Xiao et al., 2009).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including interactions with radicals and biological macromolecules. Their chemical reactivity is often assessed through their antioxidant, analgesic, and anti-inflammatory properties, indicating their potential for therapeutic applications. These reactions are fundamental to understanding the compound's pharmacological effects and mechanism of action (Nayak et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a significant role in the compound's pharmacokinetics and pharmacodynamics. The crystal structure, determined through X-ray diffraction, reveals how intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the stability and solubility of the compound, affecting its bioavailability and therapeutic efficacy (Xiao et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding the compound's interaction with biological systems. These properties influence the compound's mechanism of action, including its binding affinity to receptors and enzymes, further affecting its pharmacological profile (Nayak et al., 2014).
Aplicaciones Científicas De Investigación
Antioxidant, Analgesic, and Anti-inflammatory Activities : A study designed and synthesized a compound similar to N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, which exhibited notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities. This implies potential therapeutic applications in managing pain and inflammation, as well as counteracting oxidative stress (Nayak et al., 2014).
Anticonvulsant and Antidepressant Activities : Derivatives of this compound have been synthesized and evaluated for their anticonvulsant and antidepressant activities. Some derivatives significantly reduced immobility times in behavioral despair tests in mice, suggesting potential applications in treating depression and convulsive disorders (Xie et al., 2013).
Antimicrobial Activity : Some derivatives were synthesized and evaluated for antimicrobial activity. These compounds displayed good antimicrobial activities, with specific derivatives showing high activity against most strains. This suggests potential for developing new antimicrobial agents (Fahim & Ismael, 2019).
Antitumor Activity : A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their potential antitumor activity. Some compounds demonstrated considerable anticancer activity against certain cancer cell lines, indicating a potential role in cancer therapy (Yurttaş et al., 2015).
Anticonvulsant Agents : A study synthesized (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. The compounds showed moderate anticonvulsant activity and were evaluated for their interaction with anticonvulsant biotargets, suggesting potential applications in treating epilepsy (Severina et al., 2020).
β-Secretase (BACE1) Inhibitors : Derivatives of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide were synthesized as β-secretase (BACE1) inhibitors, a therapeutic target for Alzheimer's disease. The study identified compounds with significant BACE1 inhibition, suggesting potential in treating neurodegenerative diseases (Edraki et al., 2015).
Anti-HIV Drugs : Density Functional Theory (DFT) studies on acetamide derivatives have shown that certain substitutions can significantly enhance their potency as anti-HIV drugs, providing insights into drug design for HIV treatment (Oftadeh et al., 2013).
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-16-8-4-5-9-17(16)20-18(23)14-21-10-12-22(13-11-21)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOUIYCIPZGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

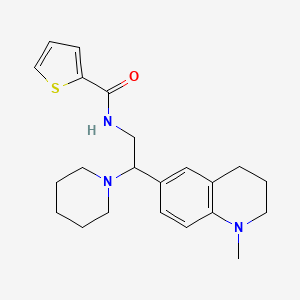
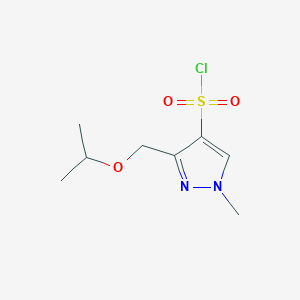
![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)
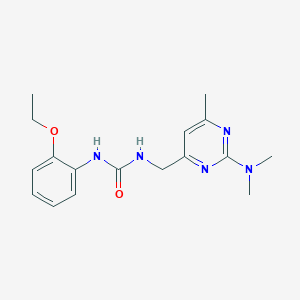


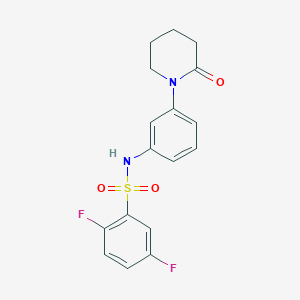
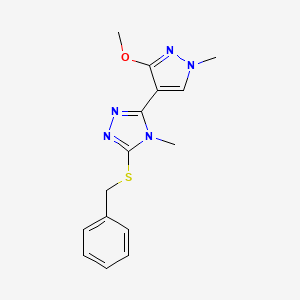
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)

